molecular formula C15H9Cl2FN2O2S2 B10973839 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide

Cat. No.: B10973839
M. Wt: 403.3 g/mol
InChI Key: MJMMWWBBLGSKTP-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a fluorobenzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Fluorobenzenesulfonamide Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide
  • N-(2,4-dichlorophenyl)acetamide
  • N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides

Uniqueness

This compound is unique due to its specific combination of functional groups, which contribute to its diverse biological activities. The presence of the dichlorophenyl group enhances its antibacterial properties, while the thiazole ring contributes to its overall stability and reactivity .

Properties

Molecular Formula

C15H9Cl2FN2O2S2

Molecular Weight

403.3 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C15H9Cl2FN2O2S2/c16-9-1-6-12(13(17)7-9)14-8-23-15(19-14)20-24(21,22)11-4-2-10(18)3-5-11/h1-8H,(H,19,20)

InChI Key

MJMMWWBBLGSKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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